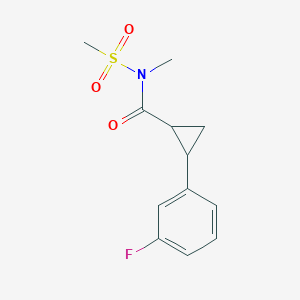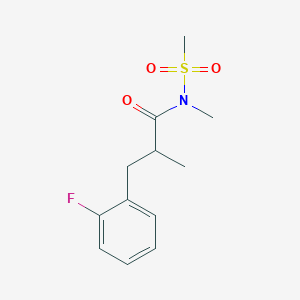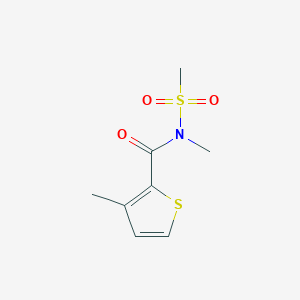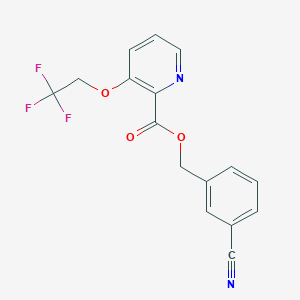
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate, also known as TFP or TFP-2, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
作用機序
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate binds to the allosteric site of mGluR1, which is located outside the orthosteric binding site that interacts with glutamate. This binding induces a conformational change in the receptor, leading to a decrease in its activity. By inhibiting the activity of mGluR1, this compound modulates the release of neurotransmitters such as glutamate, GABA, and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the target tissue or cell type. In general, this compound inhibits the activity of mGluR1, which leads to a decrease in intracellular calcium levels, a reduction in synaptic transmission, and a modulation of neuronal excitability. This compound has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurological disorders.
実験室実験の利点と制限
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has several advantages as a research tool, including its high potency and selectivity for mGluR1, its well-characterized mechanism of action, and its availability from commercial sources. However, this compound also has some limitations, such as its potential off-target effects on other proteins or ion channels, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has a wide range of potential applications in basic and translational research, including the development of new therapies for neurological disorders, the elucidation of the role of mGluR1 in synaptic plasticity and learning and memory, and the screening of potential therapeutic compounds that target mGluR1. Some future directions for this compound research include the development of more potent and selective mGluR1 antagonists, the investigation of the role of mGluR1 in neuroinflammation and neurodegeneration, and the exploration of the potential therapeutic benefits of mGluR1 modulation in various animal models of neurological disorders.
合成法
The synthesis of (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate involves several steps, starting from the reaction of 3-cyanobenzyl alcohol with 2-chloropyridine-3-carboxylic acid. The resulting intermediate is then treated with trifluoroethanol to yield this compound. The purity of the final product can be improved by recrystallization or chromatography.
科学的研究の応用
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has been extensively used in scientific research as a tool to study the role of mGluR1 in various physiological and pathological processes. It has been shown to inhibit the activity of mGluR1 in a dose-dependent manner, with a high degree of selectivity over other mGluR subtypes. This compound has been used to investigate the involvement of mGluR1 in synaptic plasticity, learning and memory, pain perception, and drug addiction. It has also been used to screen potential therapeutic compounds that target mGluR1.
特性
IUPAC Name |
(3-cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)10-24-13-5-2-6-21-14(13)15(22)23-9-12-4-1-3-11(7-12)8-20/h1-7H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRSRNYALTPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC(=O)C2=C(C=CC=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
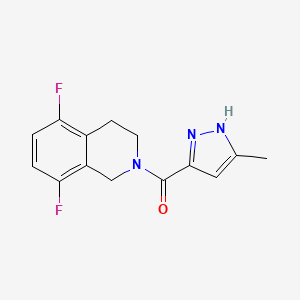
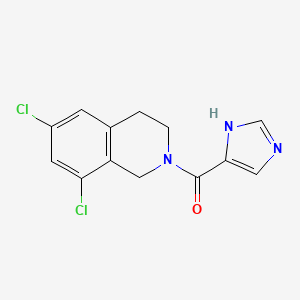
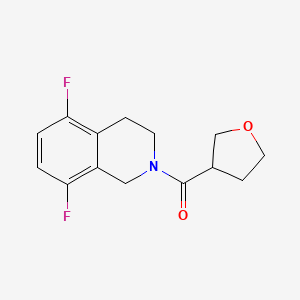

![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
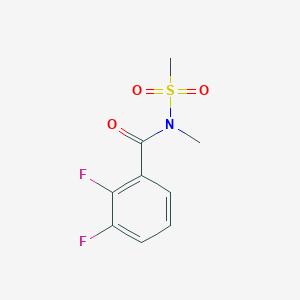
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
